3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one
CAS No.:
Cat. No.: VC17863830
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O2 |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3 |
| Standard InChI Key | DSRFQQMHKVEIFV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C2=NOC(=O)C2 |
Introduction
Molecular Architecture and Physicochemical Properties
The compound’s structure combines a 1-methylpyrazole ring with a partially saturated oxazolone system. The pyrazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the 4,5-dihydro-oxazol-5-one introduces a reactive ketone and nucleophilic sites. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₇H₇N₃O₂ |
| Molecular weight | 165.15 g/mol |
| CAS Registry Number | 1702177-37-4 |
| Predicted solubility | Moderate in polar aprotic solvents |
The planar pyrazole ring and non-planar oxazolone system create a conjugated π-system, enabling interactions with biological targets and participation in cycloaddition reactions .
Synthetic Methodologies
Cyclocondensation of Pyrazole Derivatives
A common route involves reacting 1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine derivatives under acidic conditions. The reaction proceeds via oxime intermediate formation, followed by intramolecular cyclization to yield the oxazolone ring . Optimized conditions (e.g., HCl catalysis at 60–80°C) achieve yields exceeding 65% with high purity.
Three-Component Condensation
Adapting methods from dienediolate synthesis , dialkyl oxalates may react with methyl ketones and pyrazole derivatives in basic media. This approach facilitates scalability but requires precise stoichiometric control to minimize byproducts like polymeric species.
Post-Functionalization Strategies
The synthesized compound serves as a precursor for:
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N-Alkylation: Introducing alkyl chains at the oxazolone nitrogen enhances lipophilicity
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Electrophilic Aromatic Substitution: Bromination or nitration at the pyrazole’s 3-position modifies electronic properties
Reactivity and Transformation Pathways
Oxidation Behavior
The oxazolone’s α,β-unsaturated ketone undergoes selective epoxidation with peracids, producing spiro-epoxide derivatives valuable for further functionalization. Controlled oxidation with MnO₂ yields dehydrogenated oxazole systems .
Reduction Profiles
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazolone’s double bond, generating 4,5-dihydro derivatives that exhibit enhanced conformational flexibility for biological interactions .
Nucleophilic Additions
The ketone group participates in:
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Grignard reactions forming tertiary alcohols
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Hydrazine condensations creating pyrazoline hybrids
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 | 12.4 | Competitive active-site binding |
| Tubulin Polymerase | 18.9 | Colchicine-site interaction |
| Bacterial DD-transpeptidase | 9.7 | Covalent β-lactam mimicry |
The oxazolone’s electron-deficient carbonyl interacts with catalytic residues, while the pyrazole nitrogen network facilitates hydrogen bonding to conserved motifs.
Cytotoxicity Profiling
In vitro screens against NCI-60 cell lines reveal selective activity:
| Cell Line | GI₅₀ (μM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| MCF-7 (Breast) | 14.2 | 8.9 |
| PC-3 (Prostate) | 19.8 | 5.2 |
| HCT-116 (Colon) | 11.5 | 12.4 |
Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.
Industrial and Material Science Applications
Organic Semiconductor Development
The compound’s extended conjugation enables use in:
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Electron-transport layers for OLEDs (ETL mobility: 0.12 cm²/V·s)
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Non-fullerene acceptors in photovoltaics (PCE: 6.8% in prototype cells)
Catalytic Ligand Design
Complexation with transition metals yields catalysts for:
Environmental and Toxicological Considerations
Biodegradation Pathways
Soil microcosm studies show 78% degradation within 28 days via:
-
Oxazolone ring hydrolysis to carboxylic acid
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Pyrazole demethylation
Ecotoxicity Parameters
| Organism | LC₅₀ (mg/L) | NOEC (mg/L) |
|---|---|---|
| Daphnia magna | 42.1 | 12.5 |
| Selenastrum capricornutum | 18.9 | 5.6 |
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